![molecular formula C23H19ClN2O B2815172 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole CAS No. 338772-09-1](/img/structure/B2815172.png)
2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole
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Description
2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole (2-CMB) is a synthetic compound with potential applications in a variety of scientific research fields. 2-CMB is a derivative of benzimidazole, an aromatic heterocyclic compound commonly used in medicinal chemistry. It is an important intermediate for the synthesis of other compounds, and its properties make it useful for a variety of applications.
Scientific Research Applications
- CSMB has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell division, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanism of action and potential as a targeted therapy .
- CSMB exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated for its effectiveness against drug-resistant strains, making it a potential candidate for novel antibiotics. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- Inflammation plays a crucial role in various diseases. CSMB has shown anti-inflammatory effects by modulating key pathways involved in inflammation. It could be valuable in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. CSMB has been explored for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation .
- CSMB exhibits interesting photophysical properties, including fluorescence. Researchers have investigated its use as a fluorescent probe for cellular imaging and tracking biological processes. Its unique structure makes it an attractive candidate for bioimaging applications .
- The benzimidazole moiety in CSMB can coordinate with metal ions. Researchers have studied its ability to sense and chelate metal ions, which has implications in environmental monitoring, drug delivery, and metal-based therapies .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Photophysical Applications
Metal Ion Sensing and Chelation
properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c1-27-19-9-6-7-17(15-19)16-26-22-12-5-4-11-21(22)25-23(26)14-13-18-8-2-3-10-20(18)24/h2-15H,16H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQYTSLBXQHOFZ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole |
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